molecular formula C18H17NO2 B11065210 2(1H)-Quinolinone, 4-hydroxy-6-(1-methylethyl)-3-phenyl-

2(1H)-Quinolinone, 4-hydroxy-6-(1-methylethyl)-3-phenyl-

Cat. No.: B11065210
M. Wt: 279.3 g/mol
InChI Key: NWOSHUWAIJROGS-UHFFFAOYSA-N
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Description

4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE is a synthetic organic compound belonging to the quinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Phenylamine, isopropyl ketone, and appropriate reagents for quinolinone formation.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the quinolinone ring to a quinoline.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield a quinolinone with a ketone group, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in material science or as a chemical reagent.

Mechanism of Action

The mechanism of action of 4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-2(1H)-QUINOLINONE: Lacks the isopropyl and phenyl groups.

    6-ISOPROPYL-2(1H)-QUINOLINONE: Lacks the hydroxy and phenyl groups.

    3-PHENYL-2(1H)-QUINOLINONE: Lacks the hydroxy and isopropyl groups.

Uniqueness

4-HYDROXY-6-ISOPROPYL-3-PHENYL-2(1H)-QUINOLINONE is unique due to the combination of hydroxy, isopropyl, and phenyl groups on the quinolinone core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

4-hydroxy-3-phenyl-6-propan-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C18H17NO2/c1-11(2)13-8-9-15-14(10-13)17(20)16(18(21)19-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21)

InChI Key

NWOSHUWAIJROGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3

Origin of Product

United States

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